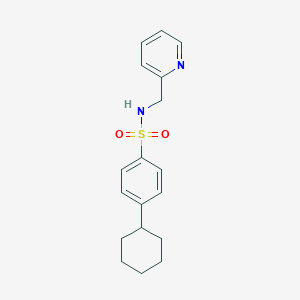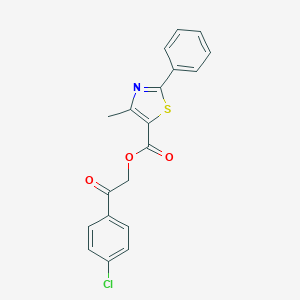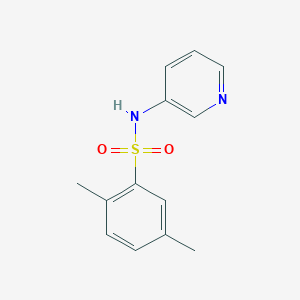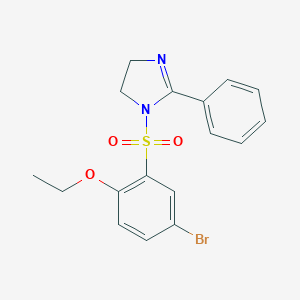
1-((5-bromo-2-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-bromo-2-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic organic compound characterized by its unique structural features, including a brominated ethoxyphenyl group, a sulfonyl moiety, and a dihydroimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-bromo-2-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multiple steps:
Bromination: The starting material, 2-ethoxyphenol, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Sulfonylation: The brominated product is then reacted with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine to form the sulfonyl derivative.
Imidazole Formation: The sulfonylated intermediate is then subjected to cyclization with phenylhydrazine under acidic conditions to form the dihydroimidazole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((5-bromo-2-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the sulfonyl and imidazole moieties.
Coupling Reactions: The brominated phenyl group can participate in Suzuki-Miyaura or Heck coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as DMF or toluene.
Major Products
The major products depend on the specific reactions. For example, nucleophilic substitution of the bromine atom can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its brominated phenyl group makes it a versatile intermediate for various coupling reactions.
Biology and Medicine
Potential applications in medicinal chemistry include the development of new pharmaceuticals. The sulfonyl and imidazole groups are known to interact with biological targets, suggesting possible roles in enzyme inhibition or receptor modulation.
Industry
In material science, the compound could be used in the synthesis of polymers or as a precursor for functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 1-((5-bromo-2-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors through its sulfonyl and imidazole groups, potentially inhibiting enzyme activity or modulating receptor function. The exact molecular targets and pathways would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-((5-bromo-2-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole: Similar structure with a methoxy group instead of an ethoxy group.
1-((5-chloro-2-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole: Chlorine atom instead of bromine.
1-((5-bromo-2-ethoxyphenyl)sulfonyl)-2-phenyl-1H-imidazole: Lacks the dihydro component in the imidazole ring.
Uniqueness
The unique combination of the brominated ethoxyphenyl group, sulfonyl moiety, and dihydroimidazole ring in 1-((5-bromo-2-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole provides distinct chemical properties and reactivity patterns, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-(5-bromo-2-ethoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S/c1-2-23-15-9-8-14(18)12-16(15)24(21,22)20-11-10-19-17(20)13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCQFQYRHFFYST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN=C2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
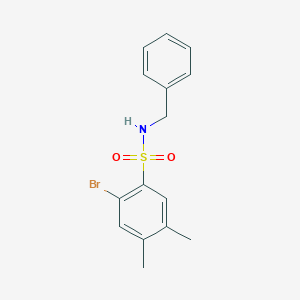
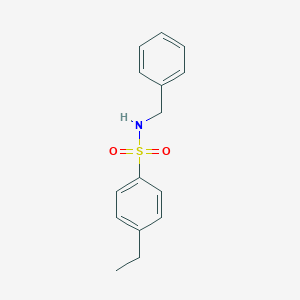
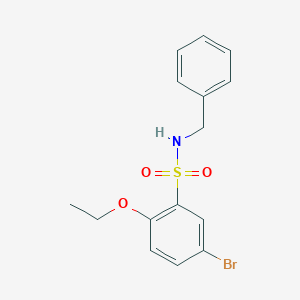


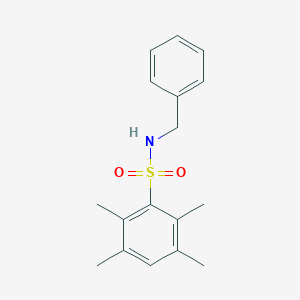
![3-[(2,5-dimethoxyphenyl)sulfonylamino]benzoic Acid](/img/structure/B497466.png)

